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Compound of Interest

Compound Name: Hydroxybenzindazole

CAS No.: 31184-53-9

Cat. No.: B1211087

Get Quote

Executive Summary: The Tautomeric Challenge
Hydroxybenzindazole presents a unique computational challenge: Prototropic Tautomerism.

The migration of the N-H proton (1H- vs. 2H-indazole) coupled with the keto-enol equilibrium of

the hydroxy substituent creates a multi-state potential energy surface.

Ground State (S₀): Dictates ligand-protein binding affinity.

Excited State (S₁): Dictates fluorescence via Excited-State Intramolecular Proton Transfer

(ESIPT).

Core Directive: You cannot model binding affinity accurately without first establishing the

dominant tautomer in the biological solvent phase.

Phase 1: Structural Dynamics & Tautomerism
Before docking or synthesis, you must determine the Boltzmann population of the isomers.

The Tautomeric Equilibrium
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The benzindazole core exists primarily in two forms:

1H-Tautomer: Generally more stable in the gas phase and non-polar solvents.

2H-Tautomer: Often stabilized in polar/protic solvents or specific protein pockets (e.g., kinase

hinge regions).

The presence of an -OH group adds a secondary layer of complexity (Enol vs. Keto).

Computational Methodology (Thermodynamics)
To predict the equilibrium constant (

), we calculate the Gibbs Free Energy difference (

).

Recommended Functional:M06-2X or

B97X-D.

Why: B3LYP often fails to describe dispersion interactions in fused aromatic rings. M06-2X

(Minnesota functional) is parameterized for non-covalent interactions and

thermodynamics.

Basis Set:6-311++G(2d,2p) (Pople) or def2-TZVP (Karlsruhe).

Why: Diffuse functions (++) are mandatory for the oxygen lone pairs and the anionic

character of the deprotonated transition states.

Solvation Model:SMD (Solvation Model based on Density).

Why: SMD outperforms the standard IEF-PCM for calculating

because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure)
which are critical for heterocyclic tautomers.

Tautomerization Workflow Diagram
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Figure 1: Workflow for determining the dominant tautomer in solution.

Phase 2: Excited States & ESIPT (Photophysics)
If the hydroxy group is at position 7 (adjacent to N1) or position 1 (in specific isomers), ESIPT

becomes the dominant relaxation pathway. This is critical for designing fluorescent probes.

The ESIPT Mechanism
Upon photoexcitation (S₀

S₁), the acidity of the -OH proton and the basicity of the N-atom increase, driving a barrierless
proton transfer.[1]

Enol form (E): Absorbs light.[1][2]

Keto form (K):* Emits light (large Stokes shift).

TD-DFT Protocol
To model this, you must optimize the geometry in the excited state.

Functional:CAM-B3LYP or

B97X-D.

Why: Standard hybrid functionals (B3LYP) underestimate Charge Transfer (CT) states.

Range-separated hybrids (CAM/

) correct the long-range exchange potential.

State Specificity: Request Root=1 (First excited singlet state).
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Equilibrium vs. Non-Equilibrium Solvation:

Absorption:[1][2][3] Non-equilibrium (solvent nuclei don't have time to rearrange).

Emission: Equilibrium (solvent relaxes around the excited state).

Phase 3: Drug Design & Interaction Profiling
For medicinal chemistry, the focus shifts to Molecular Electrostatic Potential (MEP) and Frontier

Molecular Orbitals (FMO).

MEP Mapping
MEP maps visualize the charge distribution, identifying:

Red Regions (Negative): H-bond acceptors (N2, Oxygen).

Blue Regions (Positive): H-bond donors (NH, OH).

Reactivity Descriptors
Key parameters derived from HOMO/LUMO energies (

,

):

Chemical Hardness (

):

Electrophilicity Index (

):

These metrics predict the stability of the drug-receptor complex. A lower HOMO-LUMO gap

generally correlates with higher polarizability and stronger binding interactions.

Experimental Protocols (Step-by-Step)
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Protocol A: Thermodynamic Stability (Gaussian 16)
Objective: Calculate

for 1H vs 2H tautomers in water.

Step 1: Input Setup Construct the 1H-hydroxybenzindazole and 2H-hydroxybenzindazole.

Step 2: Optimization & Frequency (Route Section)

opt=tight: Ensures strict convergence criteria (critical for flat potential surfaces).

int=ultrafine: Uses a finer integration grid (99,590), essential for M06-2X to avoid numerical

noise.

Step 3: Analysis Extract the "Sum of electronic and thermal Free Energies" from the output.

If

, the 1H form is stable. If

, the 2H form is stable.

Protocol B: ESIPT Pathway (ORCA 5.0)
Objective: Scan the proton transfer coordinate in the Excited State.[4][5][6]

Step 1: Input Setup

wB97X-D3: Range-separated hybrid with dispersion correction.

CPCM(Water): Conductor-like Polarizable Continuum Model.

Visualization of Signaling/Logic
Logic Diagram: Drug Design Decision Tree
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Figure 2: Decision tree for handling tautomerism in molecular docking studies.

Data Presentation: Functional Comparison
Table 1: Recommended Functionals for Hydroxybenzindazole Properties
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Property
Recommended
Functional

Basis Set Reason

Geometry (Ground) B97X-D 6-31G(d,p)
Handles dispersion

(stacking) well.

Tautomer Ratio M06-2X 6-311++G(2d,2p)

High accuracy for

thermochemistry/barri

er heights.

UV-Vis (Absorption) CAM-B3LYP def2-TZVP
Corrects charge-

transfer ghosts states.

NMR Shifts mPW1PW91 6-311+G(2d,p)

Best benchmark

performance for

aromatic shielding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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